2-Chloro-4,5-dimethylphenol

Descripción general

Descripción

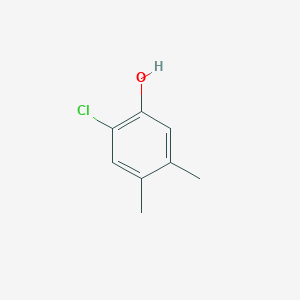

El 2-cloro-4,5-dimetilfenol es un compuesto orgánico con la fórmula molecular C8H9ClO y un peso molecular de 156,61 g/mol . También se conoce con otros nombres, como 2-cloro-4,5-xileno y 3,4-dimetil-6-clorofenol . Este compuesto es un derivado clorado del fenol y se caracteriza por la presencia de dos grupos metilo y un átomo de cloro unidos al anillo bencénico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-cloro-4,5-dimetilfenol se puede lograr a través de varios métodos. Un enfoque común implica la cloración de 3,4-dimetilfenol utilizando cloruro de sulfurilo como agente clorante. La reacción se lleva a cabo típicamente en presencia de un solvente como el tetracloroetileno y un catalizador como el cloruro de aluminio . Las condiciones de reacción incluyen una fase de cloración a baja temperatura a 30-45°C durante 4-6 horas, seguida de una fase de cloración a alta temperatura a 50-65°C durante 1-2 horas .

Métodos de Producción Industrial

En entornos industriales, la producción de 2-cloro-4,5-dimetilfenol puede implicar procesos de cloración a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de separación puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-cloro-4,5-dimetilfenol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en fenoles menos clorados o desclorados.

Sustitución: El átomo de cloro en el compuesto se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como el metóxido de sodio o el etóxido de sodio pueden facilitar las reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de quinonas o derivados hidroxilados.

Reducción: Formación de fenoles menos clorados.

Sustitución: Formación de fenoles sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-4,5-dimethylphenol has been investigated for its potential use in pharmaceuticals, particularly as an antimicrobial agent. Its mechanism of action is not fully understood but is believed to involve disruption of cellular processes in bacteria.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .

- Dermatological Uses : Research indicates that this compound may be effective in treating skin infections due to its ability to inhibit microbial growth on the skin surface .

Agricultural Applications

In agriculture, this compound is utilized primarily as a herbicide or fungicide. Its effectiveness against certain pests makes it valuable for crop protection.

Case Studies

- Herbicidal Efficacy : Field trials have shown that formulations containing this compound can effectively control weeds in various crops without causing significant harm to the plants themselves .

- Environmental Impact : Studies assessing the environmental fate of this compound indicate that it has low bioaccumulation potential and is readily biodegradable under specific conditions, which is advantageous for sustainable agricultural practices .

Material Science Applications

This compound is also explored for its role in material science, particularly in the synthesis of polymers and resins.

Case Studies

- Polymer Synthesis : Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials .

- Coatings and Adhesives : Its chemical properties make it suitable for developing coatings and adhesives with improved resistance to moisture and chemicals .

Mecanismo De Acción

El mecanismo de acción del 2-cloro-4,5-dimetilfenol implica su interacción con las membranas celulares microbianas, lo que lleva a la interrupción de la integridad de la membrana y la inhibición del crecimiento microbiano . La estructura fenólica del compuesto le permite penetrar las membranas celulares e interferir con los procesos celulares esenciales, lo que finalmente provoca la muerte celular.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Cloro-4,5-xileno

- 3,4-Dimetil-6-clorofenol

- 6-Cloro-3,4-xileno

Comparación

El 2-cloro-4,5-dimetilfenol es único debido a su patrón de sustitución específico en el anillo bencénico, que imparte propiedades químicas y biológicas distintas. En comparación con otros compuestos similares, exhibe una mayor actividad antimicrobiana y estabilidad, lo que lo convierte en un compuesto valioso en diversas aplicaciones .

Actividad Biológica

2-Chloro-4,5-dimethylphenol (CDMP), also known as 2-chloro-p-xylenol, is an organic compound with the molecular formula C₈H₉ClO. It has garnered attention in various fields due to its notable biological activities , particularly in antimicrobial applications. This article delves into the biological activity of CDMP, highlighting its mechanisms, efficacy against pathogens, and potential applications based on diverse research findings.

Chemical Structure and Properties

CDMP is characterized by a chlorinated phenolic structure, where a chlorine atom is substituted at the second position of the aromatic ring, while two methyl groups are present at the fourth and fifth positions. Its molecular weight is approximately 156.61 g/mol. The unique arrangement of substituents enhances its biological activity compared to other chlorinated phenols.

The primary biological activity of CDMP is its antimicrobial properties . Research indicates that it exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The proposed mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death. This makes CDMP a candidate for use in disinfectants and biocidal formulations .

Efficacy Studies

A summary of studies assessing the efficacy of CDMP against different pathogens is presented in Table 1 below:

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5 - 1 µg/mL | |

| Escherichia coli | Gram-negative | 2 - 4 µg/mL | |

| Pseudomonas aeruginosa | Gram-negative | 4 - 8 µg/mL |

These findings suggest that CDMP possesses potent antibacterial activity, making it suitable for various applications in healthcare and sanitation.

Toxicological Profile

While CDMP shows promise as an antimicrobial agent, its safety profile must also be considered. Studies indicate that it can act as an irritant to skin and mucous membranes, necessitating caution during handling. Furthermore, its structural similarity to other chlorinated compounds raises concerns regarding potential toxicity and environmental persistence.

Corrosion Inhibition

In addition to its antimicrobial properties, CDMP has been studied for its ability to act as a corrosion inhibitor for metals. It has demonstrated effectiveness in protecting mild steel and aluminum from corrosion in acidic and saline environments. The mechanism involves forming a protective film on metal surfaces, preventing corrosive agents from causing damage.

Applications in Industry

Due to its diverse biological activities, CDMP finds applications across several industries:

- Healthcare : Used in disinfectants and antiseptics.

- Agriculture : Potential use as a biocide.

- Materials Science : Investigated for corrosion resistance.

Case Studies

Several case studies highlight the practical applications of CDMP:

- Disinfectant Formulations : A study evaluated the effectiveness of CDMP-based disinfectants in hospital settings, demonstrating a significant reduction in microbial load on surfaces compared to traditional disinfectants.

- Corrosion Resistance : Research involving mild steel exposed to saline solutions showed that CDMP effectively reduced corrosion rates by forming a protective barrier on the metal surface.

Propiedades

IUPAC Name |

2-chloro-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJLBXHRBFLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041404 | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-04-5 | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-4,5-dimethylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601F79M480 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloro-4,5-dimethylphenol react differently from its bromo- and iodo- counterparts when oxidized by Fremy's salt?

A1: The research article [] investigates the halogen shift occurring in 2-halo-4,5-dimethylphenols when oxidized by Fremy's salt. While 2-bromo-6-deuterio-4,5-dimethylphenol undergoes a 1,3-bromine shift to yield mainly 3-bromo-4,5-dimethylpyrocatechol, the 2-chloro analog shows less pronounced reactivity. Oxidation of this compound yields a mixture of 4,5-dimethylpyrocatechol (major product) and 3-chloro-4,5-dimethylpyrocatechol (minor product) []. This suggests that while a 1,3-chlorine shift is possible, it is less favorable than the bromine shift. Interestingly, the 2-iodo compound yields only 4,5-dimethylpyrocatechol, indicating no 1,3-iodine shift occurs under these conditions []. This difference in reactivity can be attributed to the differences in halogen size and electronegativity influencing the reaction mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.